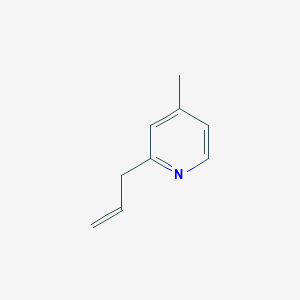

3-(4-Methyl-2-pyridyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-4-9-7-8(2)5-6-10-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKETXIQMFCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551489 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113985-34-5 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methyl-2-pyridyl)-1-propene: Properties, Synthesis, and Potential Applications

A Predictive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methyl-2-pyridyl)-1-propene, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs, such as 2-allylpyridine and 2,4-lutidine, to present a predictive yet scientifically grounded profile. This document is intended to serve as a valuable resource for researchers and drug development professionals by offering insights into the molecule's expected behavior and providing a foundation for future experimental work.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold in drug design.[2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.[3] 3-(4-Methyl-2-pyridyl)-1-propene combines the key features of a 4-methylpyridine unit with a reactive allyl group at the 2-position, suggesting its potential as a versatile building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed, albeit predictive, exploration of its chemical characteristics.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value for 3-(4-Methyl-2-pyridyl)-1-propene | 2-Allylpyridine[4] | 2,4-Lutidine[4] |

| Molecular Formula | C₉H₁₁N | C₈H₉N | C₇H₉N |

| Molecular Weight | 133.19 g/mol | 119.16 g/mol | 107.15 g/mol |

| Appearance | Colorless to pale yellow liquid | - | Yellowish liquid[4] |

| Boiling Point | ~170-180 °C | - | 159 °C[5] |

| Melting Point | Not applicable (liquid at room temp.) | - | -60 °C[5] |

| Density | ~0.94 g/mL | - | 0.927 g/mL at 25 °C[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | - | Soluble in water (15 g/100 mL at 20 °C)[5] |

Rationale for Predictions: The molecular weight is calculated from the chemical formula. The boiling point is expected to be slightly higher than that of 2,4-lutidine due to the larger molecular weight and the presence of the propene group. The density is predicted to be similar to that of 2,4-lutidine. The allyl group may slightly decrease water solubility compared to the more compact dimethylpyridine structure.

Synthesis and Elucidation

The synthesis of 3-(4-Methyl-2-pyridyl)-1-propene can be approached through several established methods for the functionalization of pyridine rings. A highly plausible and efficient route involves a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis would be the Suzuki-Miyaura cross-coupling of a suitable halopyridine with an allylboronic acid derivative.[6] The starting material, 2-chloro-4-methylpyridine, is commercially available or can be synthesized from 2-amino-4-methylpyridine.[7][8]

Experimental Protocol: Synthesis of 3-(4-Methyl-2-pyridyl)-1-propene

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyridine (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-(4-Methyl-2-pyridyl)-1-propene.

Figure 1: Proposed Suzuki-Miyaura synthesis workflow.

Spectroscopic Analysis: A Predictive Interpretation

The structural elucidation of 3-(4-Methyl-2-pyridyl)-1-propene would rely on a combination of spectroscopic techniques. The following are the predicted key features of its spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methyl group, the pyridine ring, and the 2-allyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.4-8.6 | d | ~5 |

| H-5 (Pyridine) | ~6.9-7.1 | d | ~5 |

| H-3 (Pyridine) | ~7.0-7.2 | s | - |

| H-1' (Allyl) | ~5.9-6.1 | ddt | ~17, 10, 6 |

| H-2' (Allyl, cis) | ~5.0-5.2 | d | ~10 |

| H-2' (Allyl, trans) | ~5.1-5.3 | d | ~17 |

| H-3' (Allyl) | ~3.4-3.6 | d | ~6 |

| 4-CH₃ | ~2.3-2.5 | s | - |

Rationale for Predictions: The chemical shifts are estimated based on data for 2-vinylpyridine and 2-phenylpyridine.[9][10][11] The pyridine protons are in their expected aromatic regions. The allyl protons will exhibit characteristic splitting patterns for a terminal alkene. The methyl group will appear as a singlet in the typical benzylic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~160-162 |

| C-6 (Pyridine) | ~148-150 |

| C-4 (Pyridine) | ~145-147 |

| C-1' (Allyl) | ~135-137 |

| C-5 (Pyridine) | ~121-123 |

| C-3 (Pyridine) | ~120-122 |

| C-2' (Allyl) | ~115-117 |

| C-3' (Allyl) | ~40-42 |

| 4-CH₃ | ~20-22 |

Rationale for Predictions: The predicted chemical shifts are based on data for 2-methylpyridine and 2-vinylpyridine.[12][13] The C-2 of the pyridine ring, being attached to the allyl group, will be the most downfield of the ring carbons. The carbons of the allyl group will show their characteristic shifts for an alkene.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (aromatic) | 3010-3100 |

| C-H stretch (alkenyl) | 3080-3095 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (alkenyl) | 1640-1650 |

| C=N, C=C stretch (pyridine ring) | 1400-1600 |

| C-H bend (alkenyl, out-of-plane) | 910-990 |

Rationale for Predictions: These are standard IR absorption ranges for the respective functional groups.[14][15]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 133.

-

Major Fragments:

-

Loss of a methyl radical (-CH₃) leading to a fragment at m/z = 118.

-

Loss of the allyl radical (-C₃H₅) resulting in a fragment at m/z = 92.

-

Benzylic cleavage to lose a hydrogen atom, giving a fragment at m/z = 132.

-

Reactivity and Potential Transformations

The reactivity of 3-(4-Methyl-2-pyridyl)-1-propene is dictated by the pyridine ring and the allyl group.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic.

-

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.[16][17] Pyridine N-oxides are valuable intermediates in organic synthesis, as they can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.[18]

-

Quaternization: The nitrogen can react with alkyl halides to form quaternary pyridinium salts.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to electrophilic addition reactions.[3]

-

Halogenation: Reaction with halogens (e.g., Br₂) will lead to the addition of two halogen atoms across the double bond.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.[3]

-

Oxidation: The double bond can be oxidized to form a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Figure 2: Key reactivity sites of the molecule.

Potential Applications in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] Functionalized pyridines are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[3]

The presence of both the 4-methyl group and the 2-allyl group in 3-(4-Methyl-2-pyridyl)-1-propene offers multiple points for further synthetic modification. The allyl group, in particular, can be leveraged for various coupling reactions or transformed into other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening. This makes 3-(4-Methyl-2-pyridyl)-1-propene a potentially valuable building block for the discovery of novel drug candidates.

Conclusion

While direct experimental data on 3-(4-Methyl-2-pyridyl)-1-propene is limited, this technical guide provides a robust, predictive overview of its chemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data provides a valuable reference for its characterization. The dual reactivity of the pyridine ring and the allyl group highlights its potential as a versatile intermediate in organic synthesis, particularly in the context of drug discovery. It is our hope that this guide will stimulate further experimental investigation into this promising molecule.

References

-

PubChem. 2,4-Dimethylpyridine. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012. [Link]

-

Maity, S. et al. C-H functionalization of pyridines. Org. Biomol. Chem., 2023, 21(28), 5671-5690. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),... [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Chemistry Stack Exchange. Reactivity order of electrophilic addition. [Link]

-

YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

-

ResearchGate. 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]

-

YouTube. Electrophilic substitution reactions - pyridine. [Link]

-

Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

FooDB. Showing Compound 2-Ethylpyridine (FDB004395). [Link]

- Google Patents.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

YouTube. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Link]

-

Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012. [Link]

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

ResearchGate. Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

NIST WebBook. Pyridine, 2-ethyl-. [Link]

-

PubChem. 2-Acetylpyridine. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. N-Allyl-2-pyridone [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine [webbook.nist.gov]

- 6. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 8. alkalimetals.com [alkalimetals.com]

- 9. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. 2-Vinylpyridine(100-69-6) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. youtube.com [youtube.com]

- 17. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 18. baranlab.org [baranlab.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methyl-2-pyridyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of the novel compound 3-(4-Methyl-2-pyridyl)-1-propene, also known as 2-allyl-4-methylpyridine. In the absence of comprehensive published experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data with established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the constituent functional groups—a substituted pyridine ring and an allyl group—and drawing parallels with analogous molecular structures, this document offers a robust framework for the identification, characterization, and quality control of this compound in research and drug development settings. Detailed methodologies for spectroscopic analysis are provided, underpinned by a rationale for experimental design and data interpretation, ensuring scientific integrity and practical utility.

Introduction: The Significance of 3-(4-Methyl-2-pyridyl)-1-propene

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of an allyl group to the 4-methylpyridine scaffold at the 2-position creates 3-(4-Methyl-2-pyridyl)-1-propene, a molecule with potential applications in the development of novel therapeutic agents. The allyl moiety offers a reactive handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques are the primary tools for achieving this. This guide will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, IR, and MS for the unambiguous characterization of 3-(4-Methyl-2-pyridyl)-1-propene.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-(4-Methyl-2-pyridyl)-1-propene dictates its spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a methyl group at the 4-position and an allyl group at the 2-position.

Molecular Structure Diagram

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-4 (Pyridine) | 147 - 151 |

| C-6 (Pyridine) | 148 - 152 |

| C-5 (Pyridine) | 120 - 124 |

| C-3 (Pyridine) | 122 - 126 |

| C-1' (Allyl, -CH=) | 135 - 139 |

| C-2' (Allyl, =CH₂) | 115 - 119 |

| C-3' (Allyl, -CH₂-) | 40 - 44 |

| CH₃ (Methyl) | 20 - 24 |

Rationale and Interpretation

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded.

-

Allyl and Methyl Carbons: The sp² hybridized carbons of the allyl group will be in the δ 115-140 ppm range, while the sp³ hybridized methylene carbon will be significantly more upfield. The methyl carbon will be the most upfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0-200 ppm

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3080 - 3010 | =C-H stretch (alkene and aromatic) | Medium |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1640 - 1650 | C=C stretch (alkene) | Medium |

| 1590 - 1610 | C=C and C=N stretch (pyridine ring) | Strong |

| 1450 - 1480 | C-H bend (CH₂) | Medium |

| 990 and 910 | =C-H bend (alkene out-of-plane) | Strong |

| 800 - 850 | C-H bend (aromatic out-of-plane) | Strong |

Rationale and Interpretation

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the sp² (aromatic and alkene) and sp³ (alkane) hybridized carbons.

-

C=C and C=N Stretching: The double bond stretches of the alkene and the pyridine ring will appear in the 1650-1590 cm⁻¹ region.

-

Bending Vibrations: The out-of-plane bending vibrations for the alkene and the substituted pyridine ring in the fingerprint region (below 1000 cm⁻¹) are highly characteristic and useful for confirming the substitution pattern.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Spectroscopic Data Interpretation Flow

Foreword: The Analytical Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methyl-2-pyridyl)-1-propene

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, remains the cornerstone of this analytical workflow. It provides unparalleled insight into molecular architecture, connectivity, and stereochemistry. This guide offers a detailed exploration of the ¹H NMR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene, a molecule featuring a heteroaromatic pyridine ring and an aliphatic alkene chain. Our objective is to move beyond a superficial peak assignment, providing instead a deep, mechanistic interpretation of the spectrum, grounded in fundamental principles and supported by empirical data. This document is intended for researchers, scientists, and drug development professionals who require a granular understanding of NMR spectral data to accelerate their research endeavors.

Molecular Architecture and Its Spectroscopic Implications

To interpret the ¹H NMR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene, we must first consider its constituent parts: a 2,4-disubstituted pyridine ring and an allyl group. Each proton's chemical environment is unique, influenced by factors such as electron density, magnetic anisotropy of nearby functional groups, and through-bond spin-spin coupling.

Below is the labeled structure for our analytical discussion.

Caption: Labeled structure of 3-(4-Methyl-2-pyridyl)-1-propene.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

The ¹H NMR spectrum can be logically dissected into three primary regions: the aromatic (pyridine) region, the vinylic (alkene) region, and the aliphatic (allyl and methyl) region. The predicted chemical shifts (in ppm, relative to TMS) and coupling constants (in Hz) are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3]

The Aromatic Region (δ 6.8 – 8.5 ppm)

The electronic environment of the pyridine ring is heavily influenced by the electronegative nitrogen atom and the two substituents. The nitrogen atom withdraws electron density via induction and resonance, generally deshielding the ring protons, especially at the α (C2, C6) and γ (C4) positions.[3]

-

H⁶ (ortho to N): This proton is expected to be the most downfield of the aromatic signals due to its proximity to the electronegative nitrogen atom. It will appear as a doublet, coupled only to the meta-proton H⁵. The typical ortho coupling constant (³J) in pyridines is approximately 5 Hz.

-

H⁵ (meta to N): This proton will appear as a doublet of doublets (or a more complex multiplet). It exhibits a primary coupling to H⁶ (³J ≈ 5 Hz) and a smaller, long-range meta-coupling to H³ (⁴J ≈ 1-2 Hz).[4] The electron-donating methyl group at the para position will have a minor shielding effect.

-

H³ (ortho to Allyl, meta to Methyl): This proton is adjacent to the allyl substituent and meta to the methyl group. Its signal is often a narrow multiplet or may even appear as a singlet, as its primary coupling partner (H2) has been substituted. Any splitting will be due to a weak four-bond (⁴J) meta-coupling to H⁵.[4]

The Vinylic Region (δ 5.0 – 6.2 ppm)

The three vinylic protons form a complex spin system due to their distinct chemical environments and mutual couplings. Protons attached to a double bond are significantly deshielded due to the magnetic anisotropy of the π-system.[1][5]

-

H²' (Internal Vinylic): This proton will be the most downfield in the vinylic region. Its signal will be a complex multiplet, often a doublet of doublet of triplets (ddt), resulting from coupling to H¹'c (cis, ³J ≈ 10 Hz), H¹'t (trans, ³J ≈ 17 Hz), and the two allylic protons H³' (³J ≈ 6-7 Hz).[1][6]

-

H¹'t and H¹'c (Terminal Vinylic): These two protons are diastereotopic and thus chemically non-equivalent.

-

H¹'t (trans to H²'): This proton will exhibit a large trans-coupling to H²' (³J ≈ 17 Hz), a small geminal coupling to H¹'c (²J ≈ 0-3 Hz), and a small four-bond allylic coupling to the H³' protons (⁴J ≈ 1-2 Hz).[7][8] It will likely appear as a doublet of doublets (dd) or a more complex multiplet.

-

H¹'c (cis to H²'): This proton will show a medium cis-coupling to H²' (³J ≈ 10 Hz), a small geminal coupling to H¹'t (²J ≈ 0-3 Hz), and a small allylic coupling to the H³' protons (⁴J ≈ 1-2 Hz).[7][8] It will also appear as a doublet of doublets (dd) or a similar multiplet, typically slightly upfield from H¹'t.

-

The Aliphatic Region (δ 2.0 – 3.5 ppm)

This region contains the signals for the allylic methylene protons and the methyl protons.

-

H³' (Allylic Protons): These protons are adjacent to both the aromatic ring and the double bond, leading to a downfield shift compared to a standard alkane. They will appear as a doublet, split by the vicinal H²' proton (³J ≈ 6-7 Hz). Finer splitting may be observed due to weak four-bond allylic coupling to H¹'c and H¹'t.

-

CH₃ Protons: The methyl group attached to the pyridine ring will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the typical range for an aryl methyl group.[9]

Summary of Predicted Data

The following table consolidates the predicted ¹H NMR data for 3-(4-Methyl-2-pyridyl)-1-propene in a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H⁶ | 8.3 - 8.5 | d | ³J(H⁶,H⁵) ≈ 5 | 1H |

| H⁵ | 7.0 - 7.2 | dd | ³J(H⁵,H⁶) ≈ 5, ⁴J(H⁵,H³) ≈ 1.5 | 1H |

| H³ | 6.8 - 7.0 | s or narrow m | ⁴J(H³,H⁵) ≈ 1.5 | 1H |

| H²' | 5.9 - 6.2 | ddt | ³J(H²',H¹'t) ≈ 17, ³J(H²',H¹'c) ≈ 10, ³J(H²',H³') ≈ 6.5 | 1H |

| H¹'t | 5.1 - 5.3 | ddt | ³J(H¹'t,H²') ≈ 17, ²J(H¹'t,H¹'c) ≈ 1.5, ⁴J(H¹'t,H³') ≈ 1.5 | 1H |

| H¹'c | 5.0 - 5.2 | ddt | ³J(H¹'c,H²') ≈ 10, ²J(H¹'c,H¹'t) ≈ 1.5, ⁴J(H¹'c,H³') ≈ 1.5 | 1H |

| H³' | 3.3 - 3.5 | dt | ³J(H³',H²') ≈ 6.5, ⁴J(H³',H¹') ≈ 1.5 | 2H |

| CH₃ | 2.3 - 2.4 | s | - | 3H |

Experimental Protocol: A Self-Validating System for Data Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum is contingent upon a meticulous experimental protocol. The following steps represent a robust, self-validating workflow.

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(4-Methyl-2-pyridyl)-1-propene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice due to its good solubilizing power and relatively clean spectral window.[10]

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube. The solution height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring spectral stability.

-

Shimming: The homogeneity of the magnetic field (B₀) across the sample volume is optimized by adjusting the shim coils. Proper shimming is critical for achieving sharp lineshapes and resolving fine coupling patterns.[11]

-

Tuning and Matching: The NMR probe is tuned to the ¹H Larmor frequency, and its impedance is matched to the spectrometer's electronics to ensure maximum sensitivity and efficient power transfer.

-

-

Data Acquisition:

-

Set standard ¹H acquisition parameters. A typical starting point would be:

-

Pulse Angle: 30-45° (a compromise between signal intensity and faster relaxation for quicker acquisitions).

-

Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans.

-

Acquisition Time (aq): 2-4 seconds, to ensure good digital resolution.

-

Number of Scans (ns): 8 or 16 scans are usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID), which is the time-domain signal.

-

-

Data Processing:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain via a Fourier transform to generate the NMR spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape. The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis (δ) is calibrated by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm).[10]

-

Integration: The area under each signal is integrated. The relative integral values are proportional to the number of protons giving rise to each signal, providing a crucial check on the assignments.[11]

-

Advanced Considerations and Field Insights

-

Solvent Effects: While CDCl₃ is standard, changing the solvent can induce significant changes in chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[12][13] For example, using an aromatic solvent like benzene-d₆ or pyridine-d₅ can cause differential shielding or deshielding of protons depending on their spatial orientation relative to the solvent molecules, which can be a powerful tool for resolving overlapping signals.[14][15]

-

Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons becomes comparable to their coupling constant (J), second-order effects (or "roofing") can occur. The intensity of the inner peaks of the multiplets increases, while the outer peaks decrease. This may be observed for the terminal vinylic protons (H¹'c and H¹'t) if their chemical shifts are very close.

-

Confirmation with 2D NMR: In cases of severe signal overlap or ambiguity in coupling networks, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. A COSY spectrum shows cross-peaks between protons that are spin-coupled, providing an unambiguous map of the molecule's connectivity and confirming the assignments made from the 1D spectrum.

Conclusion

The ¹H NMR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of every proton in the molecule. By combining theoretical prediction with a rigorous and well-documented experimental protocol, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this and related compounds, ensuring the integrity of their scientific outcomes.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Calgary. (n.d.). Coupling in H-NMR. Chemistry LibreTexts. [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Defense Technical Information Center. (1981). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Hansen, P. E. (1981). Carbon—hydrogen spin—spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-295. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one. PubChem. [Link]

-

Kleinpeter, E., et al. (2008). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO3− coordinated complexes. Tetrahedron, 64(22), 5044-5050. [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

-

Kirk, D. N., & Leonard, D. R. (1984). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1833-1837. [Link]

- Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. [Link]

-

Chemistry LibreTexts. (2014). Diamagnetic Anisotropy. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

-

National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

-

SpectraBase. (n.d.). Pyridine. [Link]

-

ResearchGate. (2018). 1:1 Co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione. [Link]

-

YouTube. (2022). NMR-Magnetic Anisotropy|Effect of pi electrons on chemical shift value. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

ResearchGate. (n.d.). ²H NMR pattern for the anisotropic signal of [D5]pyridine coordinated.... [Link]

-

University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]

-

UCI Department of Chemistry. (n.d.). 300 MHz 1H NMR spectra...for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

-

RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-(4-Methyl-2-pyridyl)-1-propene

Introduction to 3-(4-Methyl-2-pyridyl)-1-propene and ¹³C NMR

3-(4-Methyl-2-pyridyl)-1-propene, also known as 2-allyl-4-methylpyridine, is a molecule that combines the aromatic, electron-withdrawing nature of a pyridine ring with the reactive potential of an alkene. The precise characterization of its molecular structure is paramount for its application and further chemical modification.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the chemical environment of each unique carbon atom, it provides a distinct fingerprint of the molecular skeleton. Unlike ¹H NMR, ¹³C NMR spectra benefit from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and simplifies interpretation, especially with the common use of proton-decoupling techniques.[1] This guide will detail the expected ¹³C NMR spectrum, explain the rationale behind the chemical shifts, and provide a field-proven protocol for experimental data acquisition.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, a standardized numbering system for the carbon atoms of 3-(4-Methyl-2-pyridyl)-1-propene is essential. The structure and IUPAC-recommended numbering are presented below.

Figure 1: Molecular structure and atom numbering scheme for 3-(4-Methyl-2-pyridyl)-1-propene.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-(4-Methyl-2-pyridyl)-1-propene in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the reference standard. The prediction was performed using the online spectral database NMRdb.org, which employs a machine learning algorithm based on a large dataset of experimental spectra.[2]

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | Rationale / Influencing Factors |

| C6 | 148.9 | Aromatic CH | Adjacent to electronegative Nitrogen. |

| C2 | 158.8 | Aromatic C (Quaternary) | Adjacent to Nitrogen and substituted with an alkyl group. |

| C4 | 146.9 | Aromatic C (Quaternary) | Substituted with a methyl group. |

| C3 | 123.6 | Aromatic CH | Standard aromatic CH position. |

| C5 | 121.2 | Aromatic CH | Standard aromatic CH position. |

| C2' | 136.2 | Alkene CH | sp² hybridized, internal alkene carbon. |

| C3' | 116.1 | Alkene CH₂ | sp² hybridized, terminal alkene carbon. |

| C1' | 42.1 | Aliphatic CH₂ | sp³ hybridized, attached to an aromatic ring. |

| C7 | 20.9 | Aliphatic CH₃ | Methyl group attached to an aromatic ring. |

Interpretation and Scientific Rationale

The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent parts—the substituted pyridine ring and the allyl side chain—and considering the electronic effects at play.

Pyridine Ring Carbons (C2-C6, C7)

The chemical shifts of the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the two substituents.

-

C2 and C6: These carbons, being adjacent to the highly electronegative nitrogen atom, are the most deshielded (downfield) of the ring carbons, with predicted shifts of 158.8 ppm and 148.9 ppm, respectively. This is a characteristic feature of pyridine and its derivatives.

-

C4: The quaternary carbon C4 is also significantly downfield at 146.9 ppm. Its chemical shift is influenced by its position in the aromatic ring and the attached methyl group.

-

C3 and C5: These carbons appear at 123.6 ppm and 121.2 ppm, respectively, which is a typical range for protonated carbons in a pyridine ring that are not adjacent to the nitrogen.

-

C7 (Methyl Carbon): The methyl carbon C7 is predicted at 20.9 ppm. For comparison, the experimental value for the methyl carbon in 4-methylpyridine is approximately 21.1 ppm, indicating a strong correlation.[3]

Propene Side Chain Carbons (C1', C2', C3')

The allyl group carbons exhibit shifts characteristic of their hybridization state.

-

C2' and C3': These sp² hybridized carbons of the double bond are found in the alkene region of the spectrum. The internal carbon (C2') is further downfield at 136.2 ppm compared to the terminal carbon (C3') at 116.1 ppm, which is a typical pattern for terminal alkenes.

-

C1': The sp³ hybridized methylene carbon (C1'), which bridges the aromatic ring and the double bond, is predicted at 42.1 ppm. This upfield shift relative to the alkene carbons is a direct consequence of its higher electron density and sp³ hybridization.

The overall pattern of predicted shifts aligns well with established principles of how molecular structure influences the electronic environment, and therefore the resonance frequency, of carbon nuclei.[1]

Field-Proven Protocol for Experimental ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is a robust, self-validating system for the characterization of small organic molecules like 3-(4-Methyl-2-pyridyl)-1-propene.

Experimental Workflow Diagram

Figure 2: Standard workflow for ¹³C NMR spectroscopy from sample preparation to final analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-(4-Methyl-2-pyridyl)-1-propene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[4]

-

(Optional but Recommended) Add a small drop of tetramethylsilane (TMS) as an internal reference. TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a universal standard for chemical shift calibration.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures that the magnetic field strength remains constant throughout the experiment, compensating for any drift.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for obtaining sharp, well-resolved peaks.[6]

-

Parameter Selection:

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse sequence, such as zgpg30 or zgdc30 on Bruker instruments. This program irradiates protons during acquisition, which collapses ¹³C-¹H coupling and provides a Nuclear Overhauser Effect (NOE), enhancing the signal intensity of protonated carbons.[7]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), multiple scans must be acquired and averaged. Set NS to a minimum of 128 scans for a reasonably concentrated sample, increasing as needed for weaker signals.[8]

-

Relaxation Delay (D1): Set a relaxation delay (D1) of 2.0 seconds. This delay allows the carbon nuclei to return to their equilibrium magnetization state between pulses. While a longer delay (~5 times the longest T₁ relaxation time) is needed for perfect quantitation, a 2-second delay is a standard and efficient choice for routine qualitative characterization.[7][9] Quaternary carbons, which have longer T₁ values and receive less NOE enhancement, will typically appear as the weakest signals.[7][10]

-

-

Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to produce a flat, noise-free baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. If TMS was not added, the CDCl₃ solvent peak can be used as a secondary reference, setting its center to 77.16 ppm.[4]

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

-

Logical Interplay of Structure and Spectrum

The final spectrum is a direct readout of the molecule's electronic structure. The relationship between the key structural features and their spectral consequences can be visualized as a logical flow.

Figure 3: Logical diagram illustrating how structural features of the molecule translate into the observed ¹³C NMR chemical shifts.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹³C NMR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene. By combining computational prediction with fundamental NMR principles and data from structural analogs, we have established a reliable set of expected chemical shifts and their underlying scientific rationale. The provided experimental protocol offers a standardized and robust method for acquiring high-quality spectral data for this compound and its derivatives. This comprehensive approach ensures that researchers have the necessary tools for the confident structural verification and characterization essential for advancing scientific discovery.

References

-

Optimized Default 13C Parameters. (2020). University of Missouri-St. Louis NMR Facility. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Metabolomics Innovation Centre (TMIC). [Link]

-

Patiny, L., & Zasso, A. (n.d.). Predict 13C carbon NMR spectra. NMRdb.org. [Link]

-

Building Block. The relaxation delay. (n.d.). Integrated Molecular Structure Education and Research Center (IMSERC), Northwestern University. [Link]

-

Referencing CDCl3 in 13C nmr. (2017). Reddit r/chemistry. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland, Baltimore County. [Link]

- Stoll, S. K., & Britt, R. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 1-3.

-

13 Carbon NMR. (n.d.). University of Ottawa, NMR Facility. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University, Department of Chemistry. [Link]

-

13C NMR predictor. (n.d.). virtual Chemistry 3D. [Link]

-

13C NMR spectroscopy. (n.d.). Course material, Veer Narmad South Gujarat University. [Link]

-

Cheat codes for 13C qNMR. (2022). Nanalysis Corp. [Link]

-

Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(53), 7420-7423. [Link]

-

Running 13C spectra. (n.d.). University of California, Santa Cruz, NMR Facility. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Simulate and predict NMR spectra. (n.d.). nmrdb.org. [Link]

-

Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. (2023). arXiv. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. [Link]

-

Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Mass spectrometry fragmentation of 3-(4-Methyl-2-pyridyl)-1-propene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Methyl-2-pyridyl)-1-propene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 3-(4-Methyl-2-pyridyl)-1-propene (also known as 2-allyl-4-methylpyridine). Aimed at researchers, analytical scientists, and professionals in drug development, this document elucidates the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established principles of mass spectrometry with data from analogous chemical structures, we predict and explain the formation of key diagnostic ions. This guide details the primary fragmentation mechanisms, including benzylic/allylic cleavages, McLafferty-type rearrangements, and pyridine ring fissions. Furthermore, it provides robust, step-by-step experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with workflow diagrams and detailed mechanistic schemes to support structural elucidation and impurity profiling.

Introduction: The Molecule and the Method

1.1 Structural Overview of 3-(4-Methyl-2-pyridyl)-1-propene

3-(4-Methyl-2-pyridyl)-1-propene is a substituted pyridine derivative with a molecular formula of C₁₀H₁₁N and a monoisotopic mass of approximately 145.09 Da. Its structure features three key components that dictate its behavior in a mass spectrometer:

-

A pyridine ring , a basic aromatic heterocycle that is readily protonated in ESI and contains a site for radical stabilization in EI.

-

A methyl group at the 4-position, which can participate in rearrangements or be lost as a radical.

-

An allyl group at the 2-position, which provides a site for highly favorable allylic/benzylic cleavage due to the formation of resonance-stabilized carbocations.[1]

Understanding the interplay of these structural features is critical for interpreting the resultant mass spectra and predicting the fragmentation cascades.

1.2 Principles of Ionization: EI vs. ESI

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The method of ionization profoundly impacts the fragmentation observed.

-

Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation (M⁺•).[2] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The fragmentation of these odd-electron ions follows well-established rules, often involving the formation of stable carbocations and neutral radicals.[2][3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. For a basic compound like our target molecule, positive-ion mode ESI produces a protonated molecule ([M+H]⁺) by adding a proton to the basic nitrogen of the pyridine ring.[4] This even-electron ion is relatively stable. Fragmentation is typically not observed in the source but can be induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled fragmentation process often involves the loss of stable, neutral molecules.[5][6]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the 3-(4-Methyl-2-pyridyl)-1-propene molecular ion (M⁺•, m/z 145) is expected to undergo several competing fragmentation reactions. The most favorable pathways are those that lead to the most stable product ions.

2.1 Primary Fragmentation: Benzylic/Allylic Cleavage

The most prominent fragmentation pathway for aromatic compounds with alkyl side chains is cleavage at the benzylic position, which is analogous to the allylic position in this molecule.[1] The C-H bond on the methylene carbon adjacent to the pyridine ring is the weakest due to the ability of the aromatic ring to stabilize the resulting cation through resonance.

The loss of a single hydrogen radical (H•) from the molecular ion yields a highly stable cation at m/z 144 . This ion is stabilized by delocalization of the positive charge across the allyl system and the pyridine ring. Due to its exceptional stability, this fragment is predicted to be the base peak in the EI spectrum.

2.2 McLafferty-Type Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a γ-hydrogen relative to an unsaturated site, such as a carbonyl group or an aromatic ring.[7][8] In this molecule, the pyridine nitrogen can act as the radical site, and a γ-hydrogen is available on the terminal methyl group of the propene chain. A six-membered transition state facilitates the transfer of this hydrogen to the pyridine ring, followed by β-cleavage. This results in the elimination of a neutral ethene molecule (C₂H₄, 28 Da).

This rearrangement produces a prominent radical cation at m/z 117 . The observation of this ion is highly diagnostic for the presence of an n-propyl or larger chain on a pyridine ring.[7]

2.3 Other Significant Fragmentations

-

Loss of Methyl Radical: Cleavage of the methyl group from the pyridine ring results in a fragment ion at m/z 130 ([M-15]⁺). This ion can subsequently undergo further rearrangements or fragmentation.

-

Pyridine Ring Fission: Pyridine rings are known to fragment via the loss of neutral molecules like hydrogen cyanide (HCN).[9][10] Fragmentation of the m/z 144 ion via the loss of HCN (27 Da) can produce a fragment at m/z 117 . This provides a secondary pathway to the m/z 117 ion, potentially increasing its abundance.

2.4 Predicted EI Fragmentation Scheme

Caption: Predicted EI fragmentation pathways for 3-(4-Methyl-2-pyridyl)-1-propene.

2.5 Summary of Major EI Fragments

| m/z | Proposed Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 145 | [C₁₀H₁₁N]⁺• | Molecular Ion | Moderate |

| 144 | [C₁₀H₁₀N]⁺ | Loss of H• (Benzylic/Allylic Cleavage) | High (Base Peak) |

| 130 | [C₉H₈N]⁺ | Loss of CH₃• from the ring | Moderate |

| 117 | [C₈H₇N]⁺• | McLafferty Rearrangement (Loss of C₂H₄) | High |

| 117 | [C₉H₇N]⁺ | Loss of HCN from m/z 144 | Contributes to m/z 117 signal |

Electrospray Ionization (ESI) Fragmentation Pathway

In positive-mode ESI, the molecule is protonated at the most basic site, the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 146 .[4] This even-electron species is relatively stable, and fragmentation requires collisional activation (CID/MS/MS). The fragmentation is directed by the now-charged pyridinium ring.[5]

3.1 Primary Fragmentation: Neutral Loss of Propene

The most common fragmentation pathway for protonated alkyl-substituted pyridines involves the cleavage of the bond beta to the nitrogen atom, often leading to the expulsion of a stable, neutral alkene.[11] For the [M+H]⁺ ion of 3-(4-Methyl-2-pyridyl)-1-propene, the most favorable CID-induced fragmentation is the loss of a neutral propene molecule (C₃H₆, 42 Da).

This process yields a stable, protonated 4-methylpyridine ion at m/z 104 . This single, dominant fragmentation is highly characteristic and provides clear structural information about the pyridine core and the nature of the side chain.

3.2 Predicted ESI-MS/MS Fragmentation Scheme

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(4-Methyl-2-pyridyl)-1-propene.

3.3 Summary of Major ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 146 | 104 | Propene (42 Da) | Cleavage of the side chain beta to the protonated nitrogen |

Experimental Methodologies

To acquire the mass spectra discussed, specific analytical protocols are required. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. 3-(4-Methyl-2-pyridyl)-1-propene is sufficiently volatile for GC-MS analysis.

Protocol: GC-MS for EI Analysis

This method is ideal for obtaining the detailed fragmentation fingerprint from Electron Ionization.

1. Sample Preparation:

- Accurately weigh 1 mg of 3-(4-Methyl-2-pyridyl)-1-propene.

- Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent EI single quadrupole.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Inlet: Split/Splitless injector at 250°C.

- Injection Volume: 1 µL with a 20:1 split ratio.

- Oven Program:

- Initial temperature: 60°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- MS Parameters:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-450.

Causality: The non-polar HP-5ms column is chosen for its versatility and inertness. The temperature program is designed to ensure good chromatographic separation from potential impurities and provide a sharp peak shape for the analyte. Standard 70 eV ionization energy is used to generate reproducible fragmentation patterns that are comparable to library spectra.[2]

Protocol: LC-MS/MS for ESI Analysis

This method is used to confirm the molecular weight and obtain controlled fragmentation data from the protonated molecule.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol.

- Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Parameters:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

- LC Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Gradient Program:

- Start at 5% B.

- Linear gradient to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and re-equilibrate for 3 minutes.

- MS Parameters:

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- IonSpray Voltage: +5500 V.

- Source Temperature: 500°C.

- MS1 Scan: Full scan from m/z 100-200 to find the [M+H]⁺ ion at m/z 146.

- MS2 Product Ion Scan:

- Precursor Ion: m/z 146.

- Collision Energy (CE): Ramp from 15 to 40 eV to find the optimal energy for fragmentation.

- Product Ion Scan Range: m/z 40-150.

Causality: Formic acid is used as a mobile phase modifier to promote protonation and enhance the ESI signal in positive mode.[4] A C18 column provides excellent reversed-phase retention for the moderately polar analyte. The tandem MS experiment (product ion scan) isolates the protonated molecule and induces fragmentation, allowing for unambiguous confirmation of the precursor-product relationship.[6]

General Analytical Workflow

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Conclusion

The mass spectrometric fragmentation of 3-(4-Methyl-2-pyridyl)-1-propene is highly predictable and yields significant structural information. Under Electron Ionization, the molecule produces a rich fragmentation pattern dominated by a stable [M-H]⁺ ion at m/z 144 and a characteristic McLafferty rearrangement product at m/z 117. In contrast, Electrospray Ionization followed by CID-MS/MS provides a much simpler spectrum, characterized by the facile neutral loss of propene from the protonated molecule (m/z 146) to produce a single major fragment at m/z 104. By employing the complementary techniques of GC-MS (EI) and LC-MS/MS (ESI), analysts can confidently identify the molecule, confirm its molecular weight, and elucidate its core structural features, providing a self-validating system for its characterization.

References

-

PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). ACS Omega. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal. [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

-

Mass Spectral Fragmentation. (n.d.). Chemguide. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. [Link]

-

McLafferty Rearrangement. (n.d.). Cambridge University Press. [Link]

-

Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. (2023). Molecules. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). Structural Dynamics. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Journal of Chemistry. [Link]

-

Mass spectrum of propene. (n.d.). Doc Brown's Chemistry. [Link]

-

Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. (2001). Journal of Physics B: Atomic, Molecular and Optical Physics. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. (2016). Natural Product Reports. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

McLafferty Rearrangement. (n.d.). Chemistry Steps. [Link]

-

An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. (2012). Journal of The American Society for Mass Spectrometry. [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to the FTIR Analysis of 3-(4-Methyl-2-pyridyl)-1-propene

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-(4-Methyl-2-pyridyl)-1-propene. It is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing FTIR spectroscopy for the structural elucidation and characterization of novel heterocyclic compounds. This document moves beyond a standard protocol, offering in-depth explanations for methodological choices and a thorough guide to spectral interpretation, grounded in established spectroscopic principles.

Introduction: The Significance of 3-(4-Methyl-2-pyridyl)-1-propene and the Power of FTIR

Pyridine derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The molecule 3-(4-Methyl-2-pyridyl)-1-propene, a substituted picoline, presents a unique combination of a heteroaromatic ring and an alkenyl side chain. This structure is of significant interest for potential applications in drug discovery, catalysis, and polymer chemistry.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such novel compounds.[1] It provides a molecular fingerprint by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For a molecule like 3-(4-Methyl-2-pyridyl)-1-propene, FTIR is instrumental in:

-

Confirming Synthesis: Verifying the successful formation of the target molecule by identifying the characteristic vibrational modes of its constituent functional groups.[1]

-

Structural Elucidation: Providing clear evidence for the presence of the 4-methyl-2-pyridyl core and the 1-propene substituent.

-

Purity Assessment: Detecting the presence of starting materials or by-products by identifying their characteristic spectral signatures.

This guide will provide a robust framework for obtaining and interpreting a high-quality FTIR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene, ensuring both scientific rigor and practical applicability.

Physicochemical Properties of Related Compounds

While detailed experimental data for 3-(4-Methyl-2-pyridyl)-1-propene is not widely available, we can infer some of its properties from related, well-characterized compounds such as 2-vinylpyridine and 4-methylpyridine (4-picoline).

| Property | 2-Vinylpyridine | 4-Methylpyridine (4-Picoline) |

| Molecular Formula | C₇H₇N | C₆H₇N |

| Molecular Weight | 105.14 g/mol [3] | 93.13 g/mol [4] |

| Appearance | Colorless liquid[3] | Colorless liquid[5] |

| Boiling Point | 159.5 °C[3] | 145 °C[5] |

| Density | 0.977 g/cm³[6] | 0.957 g/mL[5] |

| Solubility in Water | 27.5 g/L[6] | Miscible[5] |

| pKa (of conjugate acid) | 4.98[3] | 5.98 |

Based on these analogs, 3-(4-Methyl-2-pyridyl)-1-propene is expected to be a liquid at room temperature with a characteristic pungent odor. Its solubility in water is likely to be moderate, and it will exhibit basic properties due to the nitrogen atom in the pyridine ring.

Experimental Protocol: A Self-Validating FTIR Analysis

The following protocol for acquiring the FTIR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene is designed to be self-validating, ensuring data integrity and reproducibility. The method of choice is Attenuated Total Reflectance (ATR)-FTIR, which is ideal for liquid samples, requiring minimal sample preparation and providing high-quality, reproducible spectra.[4]

Instrumentation and Software

-

Spectrometer: A high-performance FTIR spectrometer, such as a Thermo Scientific Nicolet iS50 FT-IR, equipped with a diamond ATR accessory.[7]

-

Software: A validated software package for data acquisition and analysis, such as Thermo Scientific OMNIC or Bruker OPUS.[8]

Step-by-Step Experimental Workflow

-

Instrument Preparation and Performance Verification:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.[9]

-

Perform a system performance verification (PV) test using a certified polystyrene standard. This step is crucial for validating the instrument's wavenumber accuracy and photometric response.[10] The results should be documented and compared against established specifications.

-

-

ATR Crystal Cleaning and Background Acquisition:

-

Thoroughly clean the diamond ATR crystal with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.

-

Acquire a background spectrum. This spectrum will contain the infrared absorption features of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself. It is essential to take a fresh background before each sample analysis to account for any changes in the instrument's environment.

-

-

Sample Application and Spectrum Acquisition:

-

Apply a small drop of 3-(4-Methyl-2-pyridyl)-1-propene directly onto the center of the clean ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-adding a sufficient number of scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the software, resulting in a clean absorbance or transmittance spectrum of the sample.

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Use the software's peak-picking tools to identify the wavenumbers of the absorption maxima.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the FTIR analysis of 3-(4-Methyl-2-pyridyl)-1-propene.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of 3-(4-Methyl-2-pyridyl)-1-propene can be logically divided into distinct regions corresponding to the vibrations of its key functional groups: the 4-methyl-2-pyridyl ring and the 1-propene side chain. The following table summarizes the expected characteristic absorption bands based on established literature values for similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | =C-H Stretching | Pyridine Ring & Alkene | Medium to Weak |

| 2980-2950 | C-H Asymmetric Stretching | Methyl (CH₃) | Medium |

| 2880-2860 | C-H Symmetric Stretching | Methyl (CH₃) | Medium to Weak |

| ~1640 | C=C Stretching | Alkene (Propene) | Medium to Weak |

| 1600-1585 | C=C & C=N Ring Stretching | Pyridine Ring | Strong |

| 1500-1400 | C=C & C=N Ring Stretching | Pyridine Ring | Strong |

| ~1450 | C-H Bending (Asymmetric) | Methyl (CH₃) | Medium |

| ~1380 | C-H Bending (Symmetric) | Methyl (CH₃) | Medium |

| 1005-985 | =C-H Out-of-Plane Bending | Monosubstituted Alkene | Strong |

| 920-900 | =C-H Out-of-Plane Bending | Monosubstituted Alkene | Strong |

| 850-800 | C-H Out-of-Plane Bending | Substituted Pyridine Ring | Strong |

Detailed Analysis of Key Vibrational Modes

-

C-H Stretching Region (3100-2800 cm⁻¹): The region just above 3000 cm⁻¹ will feature weak to medium bands corresponding to the C-H stretching vibrations of the sp²-hybridized carbons in the pyridine ring and the propene group.[11] Below 3000 cm⁻¹, the characteristic asymmetric and symmetric stretching vibrations of the methyl group will be observed.

-

Double Bond Region (1650-1400 cm⁻¹): This region is highly diagnostic. A medium to weak absorption around 1640 cm⁻¹ is expected for the C=C stretching of the propene side chain. The pyridine ring will exhibit strong, sharp absorptions between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the coupled C=C and C=N stretching vibrations. These are often observed as a pair of bands.

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information. The in-plane and out-of-plane C-H bending vibrations of the pyridine ring and the propene group, as well as C-C stretching vibrations, will appear here. Of particular importance for confirming the 1-propene substituent are the two strong bands expected between 1005-985 cm⁻¹ and 920-900 cm⁻¹, which are characteristic of a monosubstituted alkene. A strong band in the 850-800 cm⁻¹ range will be indicative of the out-of-plane C-H bending of the substituted pyridine ring.

Diagram of Key Molecular Vibrations

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridylalkenes

Executive Summary: The Pyridylalkene Scaffold - A Nexus of Photoreactivity and Bioactivity